molecular formula C19H16O5 B590319 8-Hydroxywarfarin, (S)- CAS No. 63740-82-9

8-Hydroxywarfarin, (S)-

Cat. No.: B590319
CAS No.: 63740-82-9
M. Wt: 324.332
InChI Key: BHBOXPNWDGYJNB-AWEZNQCLSA-N
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Description

8-Hydroxywarfarin, (S)-, is a hydroxylated metabolite of the anticoagulant drug S-warfarin, a stereoisomer of racemic warfarin. This metabolite is formed via cytochrome P450 (CYP)-mediated oxidation, primarily by CYP2C19, which catalyzes the hydroxylation of S-warfarin at the 8-position of the coumarin ring . Unlike the major metabolite S-7-hydroxywarfarin (produced by CYP2C9), S-8-hydroxywarfarin is a minor metabolite in humans but retains pharmacological relevance due to its role in drug-drug interactions and genetic variability in CYP2C19 activity . Its structure (C₁₉H₁₆O₆) includes a hydroxyl group at the 8-position, which alters its polarity and subsequent elimination pathways compared to the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxywarfarin, (S)- involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The reaction conditions typically include the presence of these enzymes, a suitable cofactor such as NADPH, and an appropriate buffer system to maintain the pH.

Industrial Production Methods: Industrial production of 8-Hydroxywarfarin, (S)- is less common compared to its parent compound, warfarin. it can be produced on a smaller scale for research purposes using similar enzymatic hydroxylation methods. The process involves the use of recombinant enzymes or liver microsomes to catalyze the hydroxylation reaction .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxywarfarin, (S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: More polar hydroxylated metabolites.

    Reduction: Corresponding alcohols of 8-Hydroxywarfarin, (S)-.

    Substitution: Derivatives with substituted hydroxyl groups.

Scientific Research Applications

8-Hydroxywarfarin, (S)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Hydroxywarfarin, (S)- involves its role as a metabolite of warfarin. Warfarin acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the activation of vitamin K-dependent clotting factors, leading to anticoagulation . 8-Hydroxywarfarin, (S)- is formed through the hydroxylation of warfarin by cytochrome P450 enzymes, and it is further metabolized and cleared from the body.

Comparison with Similar Compounds

Structural and Metabolic Differences

S-8-hydroxywarfarin is compared to other hydroxylated warfarin metabolites: S-6-hydroxywarfarin , S-7-hydroxywarfarin , S-4′-hydroxywarfarin , and S-10-hydroxywarfarin . Key distinctions include:

Metabolite Hydroxylation Site Primary CYP Enzyme Metabolic Efficiency (Vmax/Km) Glucuronidation UGT Isoforms Plasma Protein Binding Affinity
S-8-hydroxywarfarin C8 coumarin CYP2C19 0.15–0.20 (nmol/min/mg) UGT1A1, 1A8, 1A9, 1A10 ~96% (lower than S-warfarin)
S-7-hydroxywarfarin C7 coumarin CYP2C9 0.54–0.77 (nmol/min/mg) UGT1A1, 1A3, 1A10 ~97%
S-6-hydroxywarfarin C6 coumarin CYP2C9/CYP2C19 0.11–0.20 (nmol/min/mg) UGT1A1, 1A10 ~95%
S-4′-hydroxywarfarin C4′ side chain CYP2C18 0.051–0.12 (nmol/min/mg) UGT1A10 ~99% (similar to S-warfarin)

Key Findings :

  • Metabolic Efficiency: S-8-hydroxywarfarin exhibits lower turnover rates (Vmax) compared to S-7-hydroxywarfarin (0.085–0.27 vs. 0.51–0.77 nmol/min/mg) . However, its metabolic efficiency (Vmax/Km) is comparable to S-6-hydroxywarfarin due to a lower Km (substrate affinity) .
  • Enzyme Specificity : CYP2C19 is the dominant enzyme for S-8-hydroxywarfarin formation, while CYP2C9 primarily generates S-7-hydroxywarfarin. This distinction is critical in patients with CYP2C19 polymorphisms or co-administered CYP2C19 inhibitors (e.g., fluconazole) .
  • Glucuronidation : S-8-hydroxywarfarin is glucuronidated more efficiently by UGT1A10 (>0.6 μM/mg/min) compared to other hydroxywarfarins, enhancing its renal excretion .

Pharmacokinetic and Pharmacodynamic Impact

  • However, its accumulation (due to CYP2C19 inhibition) may indirectly prolong S-warfarin’s half-life by competing for plasma protein binding sites .
  • Genetic Variability : SNPs in CYP2C19 (e.g., CYP2C192, CYP2C193) reduce S-8-hydroxywarfarin clearance, increasing bleeding risk in warfarin-treated patients .
  • Drug Interactions : Fluconazole, a CYP2C19 inhibitor, reduces S-8-hydroxywarfarin formation by 80%, necessitating warfarin dose adjustments .

Clinical Relevance

  • Biomarker Potential: S-8-hydroxywarfarin serves as a biomarker for CYP2C19 activity, analogous to how S-7-hydroxywarfarin reflects CYP2C9 function .

Biological Activity

8-Hydroxywarfarin, specifically the (S)-enantiomer, is a significant metabolite of warfarin that plays a crucial role in anticoagulation therapy. Understanding its biological activity, metabolism, and pharmacological implications is essential for optimizing warfarin therapy and minimizing adverse effects.

Metabolism of 8-Hydroxywarfarin

The metabolism of warfarin and its hydroxy derivatives is primarily mediated by cytochrome P450 enzymes. Notably, CYP2C9 and CYP2C19 are key enzymes involved in the formation of 8-hydroxywarfarin from warfarin:

  • CYP2C9 : Predominantly responsible for the metabolism of S-warfarin to various hydroxy metabolites, including 8-hydroxywarfarin.
  • CYP2C19 : While it contributes to the metabolism of R-warfarin, its role in S-warfarin metabolism is also significant, especially under conditions where CYP2C9 activity is compromised .

Pharmacological Activity

8-Hydroxywarfarin exhibits distinct pharmacological properties that influence anticoagulant activity:

  • Anticoagulant Efficacy : The (S)-enantiomer is more potent than the (R)-enantiomer in inhibiting vitamin K epoxide reductase (VKOR), which is crucial for the regeneration of vitamin K and subsequent synthesis of clotting factors. This mechanism underlies its anticoagulant effects .
  • Inhibition of CYP2C9 : Research indicates that hydroxywarfarins, including 8-hydroxywarfarin, can inhibit CYP2C9 activity, potentially leading to increased plasma levels of S-warfarin and a heightened risk of bleeding .

Case Studies and Clinical Implications

Several studies have explored the clinical relevance of 8-hydroxywarfarin in patient populations:

  • Variability in Response : A study involving patients on warfarin therapy found significant inter-individual variability in INR (International Normalized Ratio) levels associated with different metabolite concentrations, including 8-hydroxywarfarin. This variability underscores the importance of personalized dosing strategies .
  • Drug Interactions : Another case study highlighted potential interactions between herbal supplements and warfarin metabolism via hydroxywarfarins. These interactions may lead to altered therapeutic outcomes and necessitate careful monitoring .

Key Findings on Metabolism and Activity

EnzymeSubstrateMajor MetabolitesClinical Relevance
CYP2C9S-warfarin6-, 7-, 8-hydroxywarfarinPotent anticoagulant; inhibition affects INR
CYP2C19R-warfarin6-, 7-, 8-hydroxywarfarinInfluences overall warfarin metabolism
CBR1/AKR1C3HydroxywarfarinsAlcohol metabolitesPotential pathway for elimination

Q & A

Basic Research Questions

Q. Which cytochrome P450 enzymes are primarily responsible for the formation of (S)-8-hydroxywarfarin?

  • (S)-Warfarin is predominantly metabolized by CYP2C9 into 7-hydroxywarfarin, but evidence suggests CYP2C19 also contributes to its 8-hydroxylation. Recombinant CYP2C19 produces (S)-8-hydroxywarfarin in vitro, albeit with lower efficiency compared to (R)-warfarin . This dual enzymatic involvement highlights the need to account for CYP2C19 polymorphisms or drug interactions in experimental models.

Q. How does albumin binding affect the pharmacokinetic analysis of (S)-8-hydroxywarfarin?

  • Hydroxywarfarin metabolites exhibit reduced albumin binding compared to the parent drug, particularly at alkaline pH. For (S)-8-hydroxywarfarin, binding strength decreases 7- to 23-fold at pH 10.0, influencing its plasma retention and urinary excretion. Experimental designs should control pH and use equilibrium dialysis to assess free metabolite concentrations .

Q. What analytical methods are recommended for quantifying (S)-8-hydroxywarfarin in metabolic studies?

  • High-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated protocol resolves 6-, 7-, 8-, and 10-hydroxywarfarin within 10 minutes using gradient elution and negative ionization mode. Quantification relies on multiple reaction monitoring (MRM) with calibration curves spanning 2–5000 nM .

Q. How do phase II enzymes like UGT1A10 influence (S)-8-hydroxywarfarin clearance?

  • UGT1A10 glucuronidates (S)-8-hydroxywarfarin efficiently, with a Vmax of ~20 nmol/min/mg protein. Unlike 6- and 7-hydroxywarfarin, its glucuronidation is unaffected by F90A mutations in UGT1A10, suggesting distinct structural binding determinants. Use recombinant UGT1A10 assays to characterize conjugation kinetics .

Advanced Research Questions

Q. How do CYP2C19 polymorphisms impact the metabolic fate of (S)-8-hydroxywarfarin in vivo?

  • CYP2C19 contributes to (S)-warfarin 8-hydroxylation, particularly when CYP2C9 activity is compromised (e.g., CYP2C92/*3 variants). In vitro studies with human liver microsomes show correlations between CYP2C19 activity and 8-hydroxywarfarin formation. Incorporate genotyping (e.g., CYP2C192, CYP2C1917) into pharmacokinetic models .

Q. What kinetic parameters distinguish (S)-8-hydroxywarfarin formation from other hydroxy metabolites?

  • For CYP2C19-mediated (S)-8-hydroxywarfarin, reported Km values range from 50–100 μM, with Vmax ~0.2 nmol/min/nmol P450. Comparatively, (S)-7-hydroxywarfarin (CYP2C9) has a lower Km (~5–10 μM), indicating higher affinity. Use Michaelis-Menten kinetics and recombinant enzyme assays to compare isoforms .

Q. Why does (S)-8-hydroxywarfarin exhibit substrate inhibition in UGT1A10 mutants?

  • UGT1A10 mutants like V92A and F93A show substrate inhibition kinetics for 6- and 7-hydroxywarfarin but not (S)-8-hydroxywarfarin. This suggests a secondary inhibitory binding site for 6/7-hydroxy metabolites absent in 8-hydroxywarfarin. Employ substrate inhibition models (e.g., DynaFit) to analyze ternary enzyme-substrate complexes .

Q. Can (S)-8-hydroxywarfarin serve as a biomarker for CYP2C19 activity?

  • While (R)-8-hydroxywarfarin is a proposed CYP2C19 biomarker, (S)-8-hydroxywarfarin’s formation is less specific due to CYP2C9 overlap. However, in CYP2C9-inhibited systems, (S)-8-hydroxywarfarin levels correlate with CYP2C19 activity. Validate using selective inhibitors (e.g., fluconazole for CYP2C9) in microsomal assays .

Q. How do hydroxywarfarin metabolites modulate CYP2C9 activity in competitive inhibition studies?

  • (S)-8-hydroxywarfarin inhibits CYP2C9 with a Ki ~4.5-fold higher than (S)-warfarin’s Km, while 10-hydroxywarfarin is more potent (Ki ~2.5-fold lower). Design inhibition assays with racemic hydroxywarfarins and analyze via Hanes-Woolf plots to distinguish competitive vs. mixed mechanisms .

Q. Methodological Notes

  • Contradictory Data : Discrepancies in CYP2C19’s role for (S)-8-hydroxywarfarin may arise from isoform-specific activity in different tissues (e.g., hepatic vs. extrahepatic). Use tissue-specific microsomes or cell lines (e.g., HepG2) to resolve .
  • Structural Analysis : Molecular docking or site-directed mutagenesis of UGT1A10 can clarify why F90 mutations abolish 6/7-hydroxywarfarin glucuronidation but spare (S)-8-hydroxywarfarin .

Properties

IUPAC Name

4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOXPNWDGYJNB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716451
Record name 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-82-9
Record name 8-Hydroxywarfarin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYWARFARIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5ZFD5CRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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